molecular formula C35H42O9 B13383208 [(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0^{3,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate

[(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0^{3,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate

Cat. No.: B13383208
M. Wt: 606.7 g/mol
InChI Key: OBBKIKZFVSBXJQ-UHFFFAOYSA-N
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Description

2-Deacetoxytaxinine B is a taxane diterpenoid isolated from the stem bark of Taxus chinensis . It belongs to the family of taxane compounds, which are known for their significant pharmacological activities, particularly in cancer treatment. The molecular formula of 2-Deacetoxytaxinine B is C35H42O9, and it has a molecular weight of 606.7 Da .

Preparation Methods

The preparation of 2-Deacetoxytaxinine B is relatively complex and typically involves multi-step synthetic routes. One common method starts from paclitaxel, a well-known taxane compound, and involves a series of chemical reactions and substitution reactions to finally synthesize 2-Deacetoxytaxinine B . The specific reaction conditions and steps can vary, but they generally include the use of reagents such as acetylating agents and oxidizing agents under controlled temperature and pressure conditions.

Chemical Reactions Analysis

2-Deacetoxytaxinine B undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

2-Deacetoxytaxinine B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for studying the structure and reactivity of taxane diterpenoids. In biology, it serves as a tool for investigating the biological activities of taxane compounds, including their effects on cell growth and apoptosis. In medicine, 2-Deacetoxytaxinine B is studied for its potential antiplatelet and anticancer activities . It has shown strong inhibitory effects against arachidonic acid-induced aggregation, making it a promising candidate for the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Deacetoxytaxinine B involves its interaction with specific molecular targets and pathways. As an antiplatelet agent, it inhibits platelet aggregation by interfering with the signaling pathways that mediate platelet activation and aggregation . The exact molecular targets and pathways involved are still under investigation, but it is believed that 2-Deacetoxytaxinine B affects the activity of enzymes and receptors involved in platelet function.

Comparison with Similar Compounds

2-Deacetoxytaxinine B is unique among taxane diterpenoids due to its specific structure and biological activities. Similar compounds include other taxane diterpenoids such as baccatin III, 10-deacetylbaccatin III, and taxinine B . These compounds share a similar core structure but differ in their functional groups and side chains, which result in distinct biological activities. For example, baccatin III is a precursor to paclitaxel, a widely used anticancer drug, while 10-deacetylbaccatin III is an intermediate in the synthesis of various taxane derivatives .

Properties

IUPAC Name

(7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O9/c1-19-26-16-25-17-27(39)20(2)31(34(25,6)7)32(42-22(4)37)33(43-23(5)38)35(26,8)29(41-21(3)36)18-28(19)44-30(40)15-14-24-12-10-9-11-13-24/h9-15,25-26,28-29,32-33H,1,16-18H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBKIKZFVSBXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C2(C)C)CC1=O)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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